4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 4-Bromopyrazole, a related compound, is a solid with a boiling point of 250-260 °C and a melting point of 93-96 °C .Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and characterized to understand their intermolecular interactions, crystal packing, and electronic properties. For instance, the study of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, highlighted the importance of N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π, and lone pair⋯π contacts in stabilizing the crystal structure. Hirshfeld surface analysis and DFT calculations further elucidated the energetics behind these interactions, offering insights into designing compounds with tailored properties (Saeed et al., 2020).
Potential Biological Activities
Research into similar compounds has also explored their potential biological activities, including antimicrobial and anticancer properties. For example, pyrazole derivatives have been synthesized and evaluated as inhibitors of cell cycle kinases, showing modest apoptotic effects in human cancer cells. One compound in particular induced a significant increase of cells in G2/M phases, highlighting its potential as an anticancer drug (Nițulescu et al., 2015). Additionally, novel analogs targeting bacterial infections showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting a route for developing new antimicrobial agents (Palkar et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its structural features. Pyrazoline derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-tumor, and anti-inflammatory effects . .
Pharmacokinetics
As a result, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Properties
IUPAC Name |
4-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-4-2-3-5-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUFZTMYLJLQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.